

# 3-Aminomethyl-1-N-Cbz-piperidine CAS number and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Aminomethyl-1-N-Cbz-piperidine

Cat. No.: B1270838

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## Technical Guide: 3-Aminomethyl-1-N-Cbz-piperidine

An In-depth Examination of a Key Pharmaceutical Intermediate

## Foreword

This technical guide provides a comprehensive overview of **3-Aminomethyl-1-N-Cbz-piperidine**, a heterocyclic amine that serves as a crucial building block in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, structure, synthesis, and its role in medicinal chemistry. Particular emphasis is placed on its application in the development of therapeutics targeting the central nervous system (CNS).

## Chemical Identity and Structure

Chemical Name: Benzyl 3-(aminomethyl)piperidine-1-carboxylate

CAS Number: 315717-76-1[1]

Molecular Formula: C<sub>14</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>[2]

Molecular Weight: 248.32 g/mol

The structure of **3-Aminomethyl-1-N-Cbz-piperidine** features a piperidine ring substituted at the 3-position with an aminomethyl group. The piperidine nitrogen is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in organic synthesis. This protecting group is stable under various reaction conditions and can be selectively removed, making the compound a versatile intermediate in multi-step syntheses.[\[2\]](#)

Structural Representation:

Caption: Chemical structure of Benzyl 3-(aminomethyl)piperidine-1-carboxylate.

## Physicochemical and Analytical Data

This compound is typically a white to off-white solid.[\[2\]](#) While detailed, officially collected analytical data from manufacturers can be limited, spectroscopic data for related compounds are available and provide a basis for characterization.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	248.32 g/mol	
Appearance	White to off-white solid	<a href="#">[2]</a>
InChI Key	PAIJQGYSIGOWOF- UHFFFAOYSA-N	
SMILES	O=C(OCC1=CC=CC=C1)N2C CCC(CN)C2	

## Synthesis

While a specific, detailed experimental protocol for the direct synthesis of Benzyl 3-(aminomethyl)piperidine-1-carboxylate is not readily available in public literature, its synthesis can be inferred from established methods for similar piperidine derivatives. A plausible synthetic pathway involves the Cbz protection of a suitable piperidine precursor followed by modification to introduce the aminomethyl group, or vice versa.

One potential synthetic approach starts from 3-(aminomethyl)piperidine. The synthesis of this precursor can be achieved via the reduction of piperidine-3-carboxylic acid amide.

## Experimental Protocol: Synthesis of 3-(Aminomethyl)piperidine (Precursor)

This protocol is based on the reduction of piperidine-3-carboxylic acid amide.

### Materials:

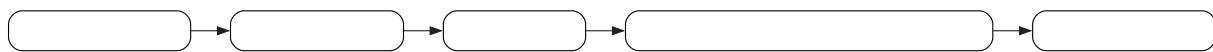
- Piperidine-3-carboxylic acid amide
- Lithium aluminum hydride ( $\text{LiAlH}_4$ )
- Dry Tetrahydrofuran (THF)
- Saturated sodium sulfate solution
- Celite

### Procedure:

- A solution of lithium aluminum hydride (2.0 equivalents) in dry THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
- Piperidine-3-carboxylic acid amide (1.0 equivalent) is added portion-wise to the stirred  $\text{LiAlH}_4$  solution.<sup>[3]</sup>
- After the initial effervescence subsides, the reaction mixture is heated to reflux and maintained for 24 hours.<sup>[3]</sup>
- The reaction is then cooled in an ice bath and quenched by the careful, dropwise addition of a saturated sodium sulfate solution until no further gas evolution is observed.<sup>[3]</sup>
- The resulting suspension is filtered through a pad of Celite, and the filter cake is washed with additional THF.<sup>[3]</sup>

- The filtrate is concentrated under reduced pressure to yield the crude 3-(aminomethyl)piperidine.
- The crude product can be purified by distillation to obtain pure 3-(aminomethyl)piperidine as a colorless oil.[3]

## Logical Workflow for the Synthesis of 3-Aminomethyl-1-N-Cbz-piperidine



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Caption: Proposed synthetic workflow for **3-Aminomethyl-1-N-Cbz-piperidine**.

## Role in Drug Discovery and Development

**3-Aminomethyl-1-N-Cbz-piperidine** is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.[4] The piperidine scaffold is a common feature in many CNS-active drugs. The aminomethyl group at the 3-position provides a key point for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.

The Cbz protecting group allows for selective reactions at other positions of the molecule before its removal to unmask the piperidine nitrogen for subsequent derivatization. This strategic protection is crucial in the multi-step synthesis of complex drug molecules.

Derivatives of benzylpiperidine are being investigated for a range of therapeutic applications, including as inhibitors of enzymes like histone deacetylases (HDAC) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases such as Alzheimer's disease.[5]

## Signaling Pathways and Biological Activity

While specific quantitative biological data for **3-Aminomethyl-1-N-Cbz-piperidine** itself is not extensively published, the broader class of piperidine derivatives has been shown to interact

with various biological targets. For instance, certain piperidine-containing compounds exhibit high affinity for sigma receptors ( $\sigma 1$  and  $\sigma 2$ ), which are implicated in a variety of neurological functions and disorders.

The general biological relevance of this structural motif is highlighted by its presence in numerous approved drugs and clinical candidates. The N-benzyl piperidine moiety is known to be a versatile tool for medicinal chemists to fine-tune the efficacy and physicochemical properties of drug candidates.

## Conclusion

**3-Aminomethyl-1-N-Cbz-piperidine** is a key synthetic intermediate with significant potential in pharmaceutical research and development. Its structural features, including the versatile aminomethyl group and the strategically placed Cbz protecting group, make it an ideal building block for the synthesis of complex molecules, particularly those with applications in neuroscience. Further research into the biological activities of its derivatives is likely to uncover new therapeutic opportunities.

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- To cite this document: BenchChem. [3-Aminomethyl-1-N-Cbz-piperidine CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270838#3-aminomethyl-1-n-cbz-piperidine-cas-number-and-structure>

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